molecular formula C7H7Cl2N B060017 6-Chloro-3-(chloromethyl)-2-methylpyridine CAS No. 1211530-38-9

6-Chloro-3-(chloromethyl)-2-methylpyridine

Cat. No.: B060017
CAS No.: 1211530-38-9
M. Wt: 176.04 g/mol
InChI Key: GVFLUPICHOKZHS-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a chloromethyl group at the 3-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-2-methylpyridine typically involves the chlorination of 2-methylpyridine derivatives. One common method is the chloromethylation of 2-methyl-6-chloropyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorinating agents and maintaining optimal reaction temperatures and pressures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding 2-methylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: 6-Chloro-3-(chloromethyl)-2-pyridinecarboxaldehyde or 6-Chloro-3-(chloromethyl)-2-pyridinecarboxylic acid.

    Reduction: 2-Methylpyridine derivatives without chlorine substituents.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(chloromethyl)pyridine: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    6-Chloro-2-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-2-methylpyridine: Lacks the chlorine atom at the 6-position, which may influence its chemical properties and applications.

Uniqueness

6-Chloro-3-(chloromethyl)-2-methylpyridine is unique due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring, providing a versatile platform for various chemical transformations and potential biological activities. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFLUPICHOKZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211530-38-9
Record name 6-chloro-3-(chloromethyl)-2-methylpyridine
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